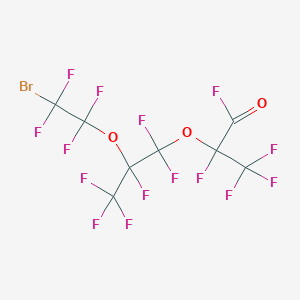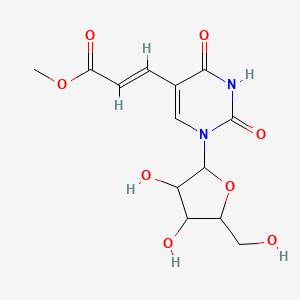
(E)-5-(2-Carbomethoxyvinyl)uridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-5-(2-Carbomethoxyvinyl)uridine is a modified nucleoside analog that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a carbomethoxyvinyl group attached to the uridine molecule, which imparts distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(2-Carbomethoxyvinyl)uridine typically involves the modification of uridine through a series of chemical reactions. One common method includes the introduction of the carbomethoxyvinyl group via a palladium-catalyzed coupling reaction. The reaction conditions often involve the use of palladium acetate as a catalyst, along with a suitable ligand and base, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
(E)-5-(2-Carbomethoxyvinyl)uridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carbomethoxyvinyl group.
Substitution: The uridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(E)-5-(2-Carbomethoxyvinyl)uridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in modifying nucleic acids and influencing gene expression.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It is utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism by which (E)-5-(2-Carbomethoxyvinyl)uridine exerts its effects involves its incorporation into nucleic acids. This incorporation can disrupt normal cellular processes, leading to various biological outcomes. The molecular targets include enzymes involved in nucleic acid synthesis and repair, as well as specific RNA molecules.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouridine: Another modified uridine analog with anticancer properties.
5-Bromouridine: Used in research to study RNA synthesis and function.
5-Iodouridine: Known for its antiviral activity.
Uniqueness
(E)-5-(2-Carbomethoxyvinyl)uridine is unique due to its specific carbomethoxyvinyl modification, which imparts distinct chemical reactivity and biological activity compared to other uridine analogs. This uniqueness makes it a valuable tool in various research applications.
Propiedades
Fórmula molecular |
C13H16N2O8 |
|---|---|
Peso molecular |
328.27 g/mol |
Nombre IUPAC |
methyl (E)-3-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoate |
InChI |
InChI=1S/C13H16N2O8/c1-22-8(17)3-2-6-4-15(13(21)14-11(6)20)12-10(19)9(18)7(5-16)23-12/h2-4,7,9-10,12,16,18-19H,5H2,1H3,(H,14,20,21)/b3-2+ |
Clave InChI |
AHIQDGXXLZVOGZ-NSCUHMNNSA-N |
SMILES isomérico |
COC(=O)/C=C/C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
SMILES canónico |
COC(=O)C=CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





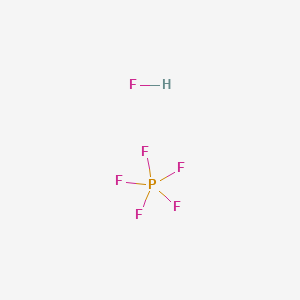

![6-Amino-1-beta-d-ribofuranosylimidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B12062713.png)

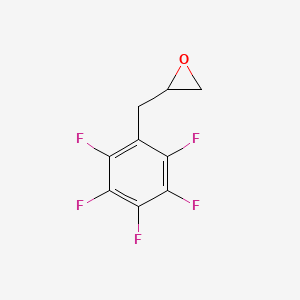
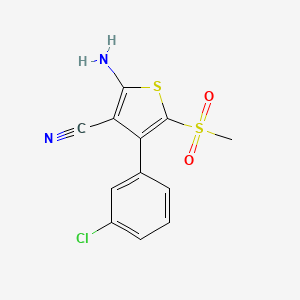

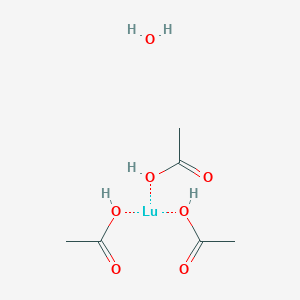
![(S)-1-[(S)-1-[Bis(3,5-xylyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12062759.png)

